molecular formula C21H38ClNO2 B12754095 (3-alpha,5-alpha,20S)-3-Aminopregnane-17,20-diol hydrochloride CAS No. 82858-42-2

(3-alpha,5-alpha,20S)-3-Aminopregnane-17,20-diol hydrochloride

Cat. No.: B12754095
CAS No.: 82858-42-2
M. Wt: 372.0 g/mol
InChI Key: GDUQSNQCQDAVMO-FAZAZBGPSA-N
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Description

(3-alpha,5-alpha,20S)-3-Aminopregnane-17,20-diol hydrochloride is a synthetic steroid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-alpha,5-alpha,20S)-3-Aminopregnane-17,20-diol hydrochloride typically involves multiple steps, starting from a suitable steroid precursor. The process includes:

    Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.

    Amination: Conversion of a hydroxyl group to an amino group.

    Hydrochloride Formation: Reaction with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and purity. These methods often involve:

    Batch Processing: Controlled addition of reagents and monitoring of reaction conditions.

    Purification: Techniques such as crystallization, filtration, and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(3-alpha,5-alpha,20S)-3-Aminopregnane-17,20-diol hydrochloride undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may yield alcohols.

Scientific Research Applications

(3-alpha,5-alpha,20S)-3-Aminopregnane-17,20-diol hydrochloride has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other steroid derivatives.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for potential therapeutic uses, such as anti-inflammatory or anti-cancer properties.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of (3-alpha,5-alpha,20S)-3-Aminopregnane-17,20-diol hydrochloride involves its interaction with specific molecular targets and pathways. It may bind to steroid receptors, modulating their activity and influencing gene expression. This interaction can lead to various biological effects, such as changes in cell proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other steroid derivatives such as:

    Pregnanediol: A metabolite of progesterone.

    Allopregnanolone: A neurosteroid with anxiolytic properties.

    5-alpha-Dihydroprogesterone: A potent progestogen.

Uniqueness

(3-alpha,5-alpha,20S)-3-Aminopregnane-17,20-diol hydrochloride is unique due to its specific structural modifications, which confer distinct biological activities and potential therapeutic applications. Its ability to interact with steroid receptors and modulate their activity sets it apart from other similar compounds.

Properties

CAS No.

82858-42-2

Molecular Formula

C21H38ClNO2

Molecular Weight

372.0 g/mol

IUPAC Name

(3R,5S,8R,9S,10S,13S,14S,17R)-3-amino-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-ol;hydrochloride

InChI

InChI=1S/C21H37NO2.ClH/c1-13(23)21(24)11-8-18-16-5-4-14-12-15(22)6-9-19(14,2)17(16)7-10-20(18,21)3;/h13-18,23-24H,4-12,22H2,1-3H3;1H/t13-,14-,15+,16+,17-,18-,19-,20-,21-;/m0./s1

InChI Key

GDUQSNQCQDAVMO-FAZAZBGPSA-N

Isomeric SMILES

C[C@@H]([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)N)C)C)O)O.Cl

Canonical SMILES

CC(C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)N)C)C)O)O.Cl

Origin of Product

United States

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